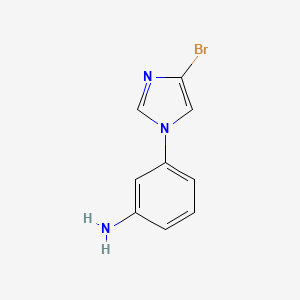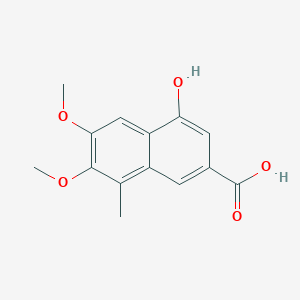![molecular formula C13H18BNO3 B13935626 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)
1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]ethanone is an organic compound that features a pyridine ring substituted with a dioxaborolane group and an ethanone moiety
Preparation Methods
The synthesis of 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine derivative and the dioxaborolane group.
Reaction Conditions: The pyridine derivative is reacted with a boronic acid derivative under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone moiety can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include palladium catalysts, boronic acids, and various oxidizing and reducing agents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of substituted pyridine derivatives.
Scientific Research Applications
1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]ethanone involves:
Comparison with Similar Compounds
1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]ethanone can be compared with similar compounds:
Phenylboronic Acid Pinacol Ester: This compound has a similar dioxaborolane group but differs in the aromatic ring structure.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a fluorine-substituted pyridine ring, offering different reactivity and applications.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound has a pyrazole ring instead of a pyridine ring, leading to distinct chemical properties.
Properties
Molecular Formula |
C13H18BNO3 |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C13H18BNO3/c1-9(16)10-7-6-8-11(15-10)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3 |
InChI Key |
VIZYKRIDFSIOQW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935545.png)
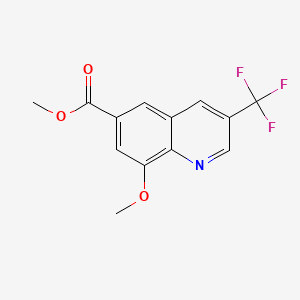
![3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B13935562.png)
![Benzo[c]isothiazol-6-ol](/img/structure/B13935569.png)
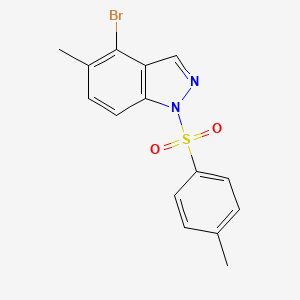
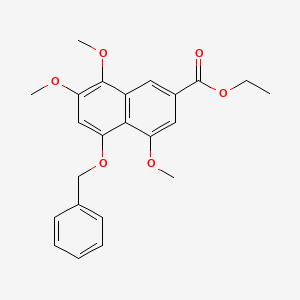
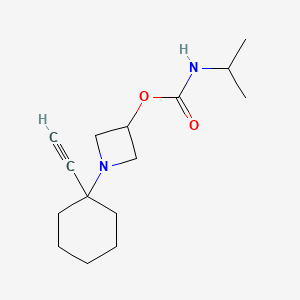
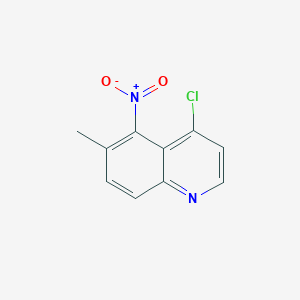
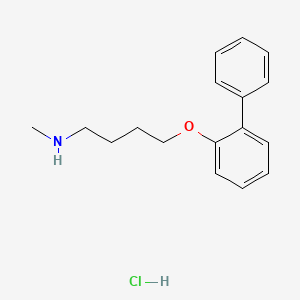
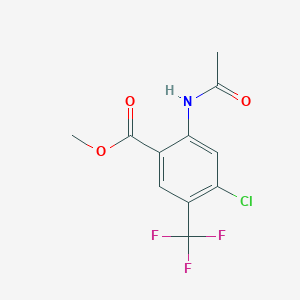
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
